molecular formula C11H13NO3 B3049429 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 206055-84-7

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

Cat. No.: B3049429
CAS No.: 206055-84-7
M. Wt: 207.23 g/mol
InChI Key: VLLYRDLFJWFLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is an organic compound with the molecular formula C11H13NO3 It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using an appropriate acid catalyst to yield the isoxazole ring. Finally, reduction of the resulting compound with a suitable reducing agent, such as sodium borohydride, produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its isoxazole ring is a common motif in many biologically active compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol apart is its combination of the isoxazole ring with a methoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

206055-84-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-5,10,13H,6-7H2,1H3

InChI Key

VLLYRDLFJWFLGB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CO

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CO

Origin of Product

United States

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